JNJ-26993135

描述

属性

IUPAC Name |

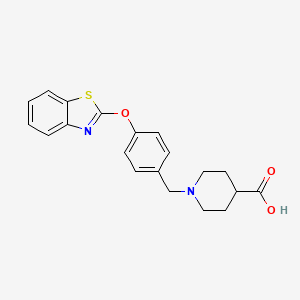

1-[[4-(1,3-benzothiazol-2-yloxy)phenyl]methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c23-19(24)15-9-11-22(12-10-15)13-14-5-7-16(8-6-14)25-20-21-17-3-1-2-4-18(17)26-20/h1-8,15H,9-13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZBVOKDNAZIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)OC3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841202-16-2 | |

| Record name | 1-(4-(Benzothiazol-2-yloxy)benzyl)piperidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841202162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-26993135 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W7511NPF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JNJ-26993135: A Technical Guide to its Mechanism of Action as a Selective Leukotriene A4 Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-26993135 is a potent and selective small molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a key bifunctional enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). By targeting LTA4H, this compound effectively suppresses LTB4 production, a critical driver of neutrophil recruitment and activation in various inflammatory conditions. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activity, and its effects in preclinical models of inflammation.

Core Mechanism of Action: Inhibition of Leukotriene A4 Hydrolase

This compound exerts its pharmacological effects through the direct inhibition of leukotriene A4 hydrolase (LTA4H). LTA4H is a cytosolic zinc metalloenzyme that possesses two distinct catalytic activities: an epoxide hydrolase activity and an aminopeptidase activity.

-

Epoxide Hydrolase Activity: This activity is central to the pro-inflammatory leukotriene pathway. LTA4H catalyzes the conversion of leukotriene A4 (LTA4), an unstable epoxide intermediate, into leukotriene B4 (LTB4). LTB4 is a potent chemoattractant for neutrophils and other immune cells, playing a crucial role in the initiation and amplification of inflammatory responses.

-

Aminopeptidase Activity: The physiological relevance of the aminopeptidase activity of LTA4H is less well-defined, though it is known to be involved in the degradation of certain peptides.

This compound has been shown to be a potent inhibitor of both the epoxide hydrolase and aminopeptidase activities of recombinant human LTA4H[1]. The primary therapeutic effect of this compound is attributed to its inhibition of the epoxide hydrolase function, leading to a significant reduction in the production of LTB4.

Signaling Pathway of LTA4H Inhibition

The mechanism of action of this compound can be visualized through the following signaling pathway, which highlights the central role of LTA4H in the arachidonic acid cascade and the downstream consequences of its inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Parameter | Target | Assay | IC50 (nM) | Reference |

| Epoxide Hydrolase Activity | Recombinant Human LTA4H | Enzyme Inhibition Assay | ~10 | [1] |

| Aminopeptidase Activity | Recombinant Human LTA4H | Enzyme Inhibition Assay | ~10 | [1] |

Table 2: Ex Vivo and In Vivo Efficacy of this compound

| Model | Parameter | Effect | IC50 / ED50 | Reference |

| Murine Whole Blood | LTB4 Production | Inhibition | IC50 = 339 nM | [2] |

| Arachidonic Acid-Induced Ear Inflammation (Murine) | Neutrophil Influx | Inhibition | ED50 = 1-3 mg/kg | [1] |

| Arachidonic Acid-Induced Ear Inflammation (Murine) | Ear Edema | Inhibition | ED50 = 1-3 mg/kg | [1] |

| Zymosan-Induced Peritonitis (Murine) | LTB4 Production | Selective Inhibition (vs. CysLTs) | - | [1] |

| Zymosan-Induced Peritonitis (Murine) | Lipoxin A4 Production | Maintained or Increased | - | [1] |

| Rat TNBS-Induced Colitis | Colonic Inflammatory Damage | Dose-dependent reduction | 5, 15, 30 mg/kg (oral, b.i.d.) | [3] |

| Rat TNBS-Induced Colitis | Colonic LTB4 Levels | Dose-dependent reduction | 5, 15, 30 mg/kg (oral, b.i.d.) | [3] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound.

LTA4H Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound against the epoxide hydrolase and aminopeptidase activities of recombinant human LTA4H.

Methodology:

-

Enzyme Source: Recombinant human LTA4H is expressed and purified.

-

Epoxide Hydrolase Assay:

-

The assay is performed in a suitable buffer (e.g., Tris-HCl) at a controlled temperature.

-

Recombinant LTA4H is pre-incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the substrate, LTA4.

-

The reaction is stopped after a defined period, and the product, LTB4, is quantified using a competitive enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).

-

IC50 values are calculated from the concentration-response curves.

-

-

Aminopeptidase Assay:

-

A similar pre-incubation step with this compound is performed.

-

A fluorogenic peptide substrate (e.g., Ala-AMC) is used to measure the aminopeptidase activity.

-

The rate of fluorescence increase, corresponding to the cleavage of the substrate, is monitored.

-

IC50 values are determined from the inhibition of the enzymatic activity.

-

Ex Vivo LTB4 Production in Murine Whole Blood

Objective: To assess the ability of this compound to inhibit LTB4 production in a whole blood matrix.

Methodology:

-

Blood Collection: Blood is collected from mice treated with this compound or vehicle.

-

Stimulation: The whole blood is stimulated with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent leukotriene synthesis.

-

LTB4 Measurement: The reaction is stopped, and plasma is separated. The concentration of LTB4 in the plasma is measured by EIA or LC-MS.

-

Data Analysis: The percentage inhibition of LTB4 production is calculated relative to the vehicle-treated group, and an IC50 value is determined.

Arachidonic Acid-Induced Ear Inflammation in Mice

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

Methodology:

-

Animal Model: Male BALB/c mice are typically used.

-

Drug Administration: this compound is administered orally at various doses prior to the inflammatory challenge.

-

Inflammatory Challenge: A solution of arachidonic acid in acetone is applied topically to the inner and outer surfaces of the mouse's ear.

-

Edema Measurement: After a specified time (e.g., 1-2 hours), the mice are euthanized, and a biopsy punch is used to collect a standardized section of the ear. The weight of the ear punch is measured, and the difference in weight between the treated and untreated ears is used as an index of edema.

-

Neutrophil Influx Measurement: The ear tissue can be homogenized, and the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, is measured as an indicator of neutrophil infiltration.

-

Data Analysis: The dose-dependent inhibition of ear edema and neutrophil influx is used to calculate the ED50 value.

Conclusion

This compound is a potent and selective inhibitor of leukotriene A4 hydrolase, effectively targeting the production of the pro-inflammatory mediator LTB4. Its mechanism of action is well-characterized, demonstrating robust in vitro and in vivo activity in preclinical models of inflammation. The selective inhibition of LTB4, while potentially preserving the production of the anti-inflammatory lipoxin A4, suggests a favorable therapeutic profile. The data presented in this guide provide a solid foundation for further research and development of this compound and other LTA4H inhibitors for the treatment of inflammatory diseases.

References

- 1. Anti-inflammatory activity of a potent, selective leukotriene A4 hydrolase inhibitor in comparison with the 5-lipoxygenase inhibitor zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|JNJ26993135 [dcchemicals.com]

- 3. Attenuation of inflammation and cytokine production in rat colitis by a novel selective inhibitor of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-26993135: A Technical Whitepaper on a Potent Leukotriene A4 Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-26993135 is a potent and selective small molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). By targeting LTA4H, this compound effectively suppresses LTB4 production, demonstrating significant anti-inflammatory effects in preclinical models. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Leukotriene B4 (LTB4) is a powerful lipid mediator that plays a central role in the initiation and amplification of inflammatory responses. It is a potent chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation. The final and rate-limiting step in the biosynthesis of LTB4 is the enzymatic conversion of leukotriene A4 (LTA4) by leukotriene A4 hydrolase (LTA4H).[1] LTA4H is a bifunctional zinc metalloenzyme that exhibits both epoxide hydrolase and aminopeptidase activities. Its inhibition presents an attractive therapeutic strategy for a range of inflammatory diseases. This compound, with the chemical name 1-[4-(Benzothiazol-2-yloxy)-benzyl]-piperidine-4-carboxylic acid, has been identified as a potent and selective inhibitor of LTA4H.[2]

Primary Target and Mechanism of Action

The primary molecular target of this compound is Leukotriene A4 Hydrolase (LTA4H) .

This compound exerts its pharmacological effect by directly inhibiting the epoxide hydrolase activity of LTA4H. This inhibition prevents the conversion of LTA4 to LTB4. The reduction in LTB4 levels leads to a decrease in neutrophil chemotaxis and activation, thereby attenuating the inflammatory cascade.

Signaling Pathway

The biosynthesis of LTB4 from arachidonic acid involves a multi-step enzymatic pathway. This compound intervenes at the final step, as depicted in the signaling pathway diagram below.

Caption: LTA4H Signaling Pathway and Point of Inhibition by this compound.

Quantitative Pharmacological Data

The inhibitory potency of this compound has been characterized in various in vitro and in vivo assays. A summary of the key quantitative data is presented below.

| Parameter | Value | Assay System |

| IC50 (Epoxide Hydrolase Activity) | 10 nM | Recombinant Human LTA4H |

| IC50 (Aminopeptidase Activity) | 10 nM | Recombinant Human LTA4H |

| IC50 (ex vivo LTB4 Production) | 339 nM | Murine Whole Blood |

| ED50 (Neutrophil Influx Inhibition) | 1-3 mg/kg | Murine Arachidonic Acid-Induced Ear Inflammation |

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the activity of this compound.

In Vitro LTA4H Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of LTA4H.

Materials:

-

Recombinant human LTA4H

-

Leukotriene A4 (LTA4) methyl ester

-

Assay Buffer: 10 mM Tris-HCl, pH 8.0

-

Quenching Solution: Cold methanol

-

Internal Standard (e.g., Prostaglandin B2)

-

This compound

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Substrate Preparation: Freshly prepare LTA4 by hydrolyzing LTA4 methyl ester in a degassed, ice-cold alkaline solution (e.g., 50 mM NaOH) under an inert atmosphere. Neutralize the solution and determine the concentration spectrophotometrically.

-

Enzyme and Inhibitor Pre-incubation: In a microcentrifuge tube, pre-incubate recombinant human LTA4H with varying concentrations of this compound (or vehicle control) in the assay buffer for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the freshly prepared LTA4 substrate.

-

Reaction Termination: After a short incubation period (e.g., 30 seconds) on ice, terminate the reaction by adding cold methanol containing an internal standard.

-

Sample Processing: Centrifuge the samples to pellet precipitated protein.

-

Quantification of LTB4: Analyze the supernatant by reverse-phase HPLC to separate and quantify the LTB4 produced. Monitor absorbance at approximately 270-280 nm.

-

Data Analysis: Calculate the amount of LTB4 formed by comparing the peak area to a standard curve and normalizing to the internal standard. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Ex Vivo LTB4 Production Assay in Whole Blood

This assay measures the ability of this compound to inhibit LTB4 production in a more physiologically relevant matrix.

Materials:

-

Freshly collected heparinized whole blood from mice

-

Calcium ionophore A23187

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Methanol for protein precipitation

-

Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 or LC-MS/MS system

Protocol:

-

Dosing: Administer this compound or vehicle to mice via the desired route (e.g., oral gavage).

-

Blood Collection: At specified time points after dosing, collect whole blood into heparinized tubes.

-

Stimulation: Aliquot the whole blood and stimulate LTB4 production by adding calcium ionophore A23187 (e.g., final concentration of 10 µM). Incubate at 37°C for 30 minutes.

-

Sample Processing: Stop the reaction by placing the tubes on ice and then precipitate proteins with cold methanol. Centrifuge to pellet the cellular debris.

-

LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using a validated LTB4 ELISA kit or by LC-MS/MS.

-

Data Analysis: Calculate the percent inhibition of LTB4 production at each dose and time point relative to the vehicle-treated control. Determine the IC50 value for ex vivo inhibition.

In Vivo Arachidonic Acid-Induced Ear Edema Model

This in vivo model assesses the anti-inflammatory efficacy of this compound in a model of acute dermal inflammation.

Materials:

-

Male BALB/c mice

-

Arachidonic acid (AA) solution in acetone

-

This compound

-

Vehicle control

-

Micrometer caliper or punch biopsy tool and analytical balance

-

Myeloperoxidase (MPO) assay kit

Protocol:

-

Dosing: Orally administer this compound or vehicle to mice.

-

Induction of Inflammation: After a specified pre-treatment time (e.g., 1 hour), topically apply a solution of arachidonic acid to the inner and outer surfaces of one ear of each mouse. Apply the vehicle (acetone) to the contralateral ear as a control.

-

Measurement of Edema: At the time of peak inflammation (typically 40-60 minutes after AA application), measure the ear thickness using a micrometer caliper. The difference in thickness between the AA-treated and vehicle-treated ears indicates the degree of edema. Alternatively, euthanize the animals and collect a standard-sized punch biopsy from each ear and weigh them.

-

Measurement of Neutrophil Influx (MPO Assay): a. Homogenize the ear tissue samples in a suitable buffer. b. Determine the myeloperoxidase (MPO) activity in the tissue homogenates using a commercial MPO assay kit. MPO is an enzyme abundant in neutrophils, and its activity serves as a biochemical marker for neutrophil infiltration.

-

Data Analysis: Calculate the percent inhibition of ear edema and MPO activity for the this compound-treated groups compared to the vehicle-treated group. Determine the ED50 value for the inhibition of neutrophil influx.

Experimental Workflow Visualizations

The following diagrams illustrate the workflows for the key experimental protocols described above.

Caption: Workflow for the In Vitro LTA4H Enzyme Inhibition Assay.

Caption: Workflow for the In Vivo Arachidonic Acid-Induced Ear Edema Model.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of LTA4H. Its ability to effectively block the production of the pro-inflammatory mediator LTB4 has been demonstrated in a variety of preclinical assays. The data and protocols presented in this whitepaper provide a comprehensive technical foundation for researchers and drug development professionals interested in the therapeutic potential of LTA4H inhibition and the pharmacological profile of this compound. Further investigation into the efficacy of this and similar compounds in relevant disease models is warranted.

References

JNJ-26993135: A Potent and Selective Leukotriene A4 Hydrolase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26993135 is a potent and selective small molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. LTA4H catalyzes the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and other immune cells. By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby mitigating the pro-inflammatory response. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and relevant biological pathways.

Mechanism of Action

This compound exerts its anti-inflammatory effects by specifically targeting and inhibiting the enzymatic activity of leukotriene A4 hydrolase (LTA4H). LTA4H is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent lipid mediator of inflammation.[1][2][3] The enzyme possesses two distinct catalytic activities: an epoxide hydrolase activity that converts LTA4 to LTB4, and an aminopeptidase activity.[2][4] this compound has been shown to inhibit both the epoxide hydrolase and aminopeptidase functions of recombinant human LTA4H.[5] The inhibition of the epoxide hydrolase activity is the primary mechanism through which this compound reduces inflammation, as it directly blocks the production of the potent neutrophil chemoattractant, LTB4.[5]

Data Presentation

The efficacy of this compound has been quantified in a series of in vitro and in vivo studies. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro and Ex Vivo Potency of this compound

| Assay Type | Target/System | Parameter | Value | Reference |

| Enzymatic Assay | Recombinant Human LTA4H (epoxide hydrolase and aminopeptidase activities) | IC50 | ~10 nM | [5] |

| Ex Vivo LTB4 Production | Murine Whole Blood | IC50 | 339 nM | [6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | Endpoint | Parameter | Value | Reference |

| Arachidonic Acid-Induced Ear Inflammation | Murine | Neutrophil Influx | ED50 | 1-3 mg/kg | [5] |

| TNBS-Induced Colitis | Rat | Colonic Inflammatory Damage | - | Dose-dependent reduction at 5, 15, and 30 mg/kg (twice daily) | [7] |

| TNBS-Induced Colitis | Rat | Colonic LTB4 Levels | - | Dose-dependent reduction at 5, 15, and 30 mg/kg (twice daily) | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Recombinant Human LTA4H Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on the epoxide hydrolase and aminopeptidase activities of recombinant human LTA4H.

Materials:

-

Recombinant human LTA4H

-

This compound

-

Leukotriene A4 (LTA4) methyl ester

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Solvent for compound dilution (e.g., DMSO)

-

Quenching solution (e.g., methanol)

-

Internal standard for LC-MS/MS analysis (e.g., deuterated LTB4)

-

LC-MS/MS system

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.

-

Enzyme Reaction: In a microplate, combine the assay buffer, recombinant human LTA4H, and varying concentrations of this compound or vehicle (DMSO).

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate, LTA4 (prepared fresh from LTA4 methyl ester).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as cold methanol, containing an internal standard.

-

LTB4 Quantification: Analyze the samples using a validated LC-MS/MS method to quantify the amount of LTB4 produced.

-

Data Analysis: Calculate the percent inhibition of LTA4H activity for each concentration of this compound. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Arachidonic Acid-Induced Ear Inflammation Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a murine model of acute inflammation.

Materials:

-

Male BALB/c mice (or other suitable strain)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Arachidonic acid (AA) solution in acetone

-

Anesthetic agent

-

Tissue homogenization buffer

-

Myeloperoxidase (MPO) assay kit

Procedure:

-

Animal Acclimation: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer this compound or vehicle orally to the mice at various doses.

-

Induction of Inflammation: After a predetermined time following compound administration, apply a solution of arachidonic acid topically to the inner and outer surfaces of one ear of each mouse. Apply the vehicle (acetone) to the contralateral ear as a control.

-

Edema Measurement: At a specified time point after AA application (e.g., 1 hour), euthanize the mice and collect a biopsy punch from both ears. Measure the weight of the ear punches to determine the extent of edema.

-

Neutrophil Influx Measurement (MPO Assay):

-

Homogenize the ear tissue samples in a suitable buffer.

-

Centrifuge the homogenates and collect the supernatants.

-

Measure the myeloperoxidase (MPO) activity in the supernatants using a commercial MPO assay kit. MPO is an enzyme abundant in neutrophils and serves as a biochemical marker for neutrophil infiltration.

-

-

Data Analysis: Calculate the percent inhibition of ear edema and MPO activity for each dose of this compound compared to the vehicle-treated group. Determine the ED50 value for the inhibition of neutrophil influx.

Mandatory Visualizations

Signaling Pathway

Caption: The Leukotriene A4 Hydrolase (LTA4H) signaling pathway.

Experimental Workflow

References

- 1. Identification of a potent, selective, and orally active leukotriene a4 hydrolase inhibitor with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Attenuation of Inflammation and Cytokine Production [research.amanote.com]

- 3. Attenuation of inflammation and cytokine production in rat colitis by a novel selective inhibitor of leukotriene A4 hydrolase | CoLab [colab.ws]

- 4. Identification of a Potent, Selective, and Orally Active Leukotriene A<sub>4</sub> Hydrolase Inhibitor with Anti-Inflammatory Activity | CiNii Research [cir.nii.ac.jp]

- 5. Anti-inflammatory activity of a potent, selective leukotriene A4 hydrolase inhibitor in comparison with the 5-lipoxygenase inhibitor zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Attenuation of inflammation and cytokine production in rat colitis by a novel selective inhibitor of leukotriene A4 hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Attenuation of inflammation and cytokine production in rat colitis by a novel selective inhibitor of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of Leukotriene A4 Hydrolase (LTA4H) in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that occupies a critical juncture in the inflammatory cascade. It is widely recognized for its pro-inflammatory role in catalyzing the final step in the biosynthesis of Leukotriene B4 (LTB4), a potent neutrophil chemoattractant. However, emerging evidence has unveiled a paradoxical, anti-inflammatory function of LTA4H through its aminopeptidase activity, which is responsible for the degradation of the neutrophil chemoattractant Pro-Gly-Pro (PGP). This technical guide provides an in-depth exploration of the multifaceted role of LTA4H in inflammatory pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling networks and experimental workflows. Understanding the dual nature of LTA4H is paramount for the development of targeted and effective therapeutic strategies for a range of inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases, including chronic obstructive pulmonary disease (COPD), asthma, and inflammatory bowel disease.[1] Leukotriene A4 Hydrolase (LTA4H) has long been a focal point of research in inflammation due to its pivotal role in the production of Leukotriene B4 (LTB4), a powerful lipid mediator that recruits and activates leukocytes.[2][3] However, the clinical translation of LTA4H inhibitors has been challenging, partly due to an incomplete understanding of its physiological functions.[4]

Recent discoveries have illuminated a second, anti-inflammatory activity of LTA4H.[5] The enzyme possesses an aminopeptidase function that degrades Pro-Gly-Pro (PGP), a tripeptide chemoattractant for neutrophils.[6][7] This dual functionality positions LTA4H as both a promoter and a resolver of inflammation, creating a complex regulatory node in inflammatory pathways.[4][8] This guide aims to provide a comprehensive technical overview of LTA4H, its enzymatic activities, its substrates and products, and its intricate role in modulating inflammation, to aid researchers and drug developers in navigating the complexities of targeting this enzyme.

The Bifunctional Nature of LTA4H

LTA4H is a cytosolic enzyme expressed in a wide range of cells, including neutrophils, monocytes, macrophages, and epithelial cells.[9][10][11] Its unique structure houses two distinct catalytic sites, enabling its dual enzymatic functions.[6]

Pro-Inflammatory Epoxide Hydrolase Activity

The classical and most well-understood function of LTA4H is its epoxide hydrolase activity. In this capacity, LTA4H converts the unstable epoxide intermediate, Leukotriene A4 (LTA4), into the potent pro-inflammatory mediator, Leukotriene B4 (LTB4).[2][3] LTB4 then binds to its high-affinity receptor, BLT1, on the surface of leukocytes, triggering a cascade of pro-inflammatory responses, including chemotaxis, adhesion, and the release of granular enzymes and reactive oxygen species.[12][13]

Anti-Inflammatory Aminopeptidase Activity

In addition to its pro-inflammatory role, LTA4H exhibits aminopeptidase activity, specifically cleaving the N-terminal proline from the tripeptide Pro-Gly-Pro (PGP).[1][6][7] PGP is a collagen-derived chemoattractant that recruits neutrophils to sites of inflammation.[5] By degrading PGP, LTA4H effectively dampens the inflammatory response, contributing to the resolution of inflammation.[5]

Quantitative Data

The following tables summarize key quantitative data related to LTA4H expression, the concentrations of its key substrate and product, and its enzymatic activity.

Table 1: LTA4H Expression and Concentration

| Parameter | Cell/Tissue Type | Condition | Concentration/Expression Level | Reference |

| Protein Concentration | Plasma | Healthy | 78 µg/L | [14] |

| mRNA Expression | Human Atherosclerotic Plaque | Symptomatic | Significantly higher than asymptomatic | [15] |

| Protein Expression | Human Skin Squamous Cell Carcinoma | Cancerous | Significantly higher than normal skin | [12] |

| Protein Expression | Macrophages in Pulmonary Hypertension | Diseased | High levels | [11] |

| mRNA Expression | Human Bronchial Epithelial Cells | - | Detected | [5] |

| Protein Expression | Neutrophils, Monocytes, Lymphocytes | Healthy | Expressed | [9] |

Table 2: Concentrations of LTB4 and PGP in Biological Fluids

| Analyte | Biological Fluid | Condition | Concentration | Reference |

| LTB4 | Plasma | Type 2 Diabetes with CAN | 71.5 ± 15.7 pg/mL | [16] |

| LTB4 | Plasma | Healthy Controls (for T2D study) | 57.0 ± 13.9 pg/mL | [16] |

| LTB4 | Atherosclerotic Plaque | Atherosclerosis | 151 ± 96 pg/mg | [17] |

| LTB4 | Mammary Artery | Healthy Control | 121 ± 26 pg/mg | [17] |

| LTB4 | Sputum, Plasma, BAL Fluid | Asthmatic Patients | Increased compared to healthy | [18][19] |

| PGP | Sputum | COPD | 58 ± 12 ng/mL | [20] |

| PGP | Sputum | Healthy Controls | 22 ± 12 ng/mL | [20] |

| PGP | Sputum | Around COPD Exacerbation | 12.8 ± 4.53 ng/mL | |

| PGP | Serum | COPD | >2x higher than controls | [20] |

Table 3: Kinetic Parameters of LTA4H Enzymatic Activities

| Activity | Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference |

| Aminopeptidase | Pro-Gly-Pro (PGP) | 1.29 mM | - | - | [9] |

| Aminopeptidase | Arg-pNA | - | 24.35 ± 2.67 s-1 | - | [7] |

| Aminopeptidase | Ala-pNA | - | 1.74 ± 0.15 s-1 | - | [7] |

| Aminopeptidase | Pro-pNA | - | 0.19 ± 0.01 s-1 | - | [7] |

| Epoxide Hydrolase | Leukotriene A4 (LTA4) | Value not consistently reported in the literature and is dependent on experimental conditions. | - | - |

Signaling Pathways and Logical Relationships

The dual functions of LTA4H create a complex interplay in the regulation of inflammation. The following diagrams, generated using the DOT language, illustrate these pathways and relationships.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study LTA4H and its role in inflammation.

LTA4H Aminopeptidase Activity Assay

Principle: This assay measures the aminopeptidase activity of LTA4H by monitoring the cleavage of a chromogenic or fluorogenic substrate. A common chromogenic substrate is L-Alanine-p-nitroanilide, where the release of p-nitroaniline is measured spectrophotometrically at 405 nm.

Materials:

-

Recombinant human LTA4H

-

L-Alanine-p-nitroanilide (or other suitable substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the substrate in the assay buffer to the desired final concentration.

-

Add a known amount of recombinant LTA4H to each well of the microplate.

-

To initiate the reaction, add the substrate working solution to each well.

-

Immediately place the microplate in a reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).

-

Calculate the rate of reaction from the linear portion of the absorbance versus time curve.

LTB4 Quantification by ELISA

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of LTB4 in biological samples.

Materials:

-

Commercially available LTB4 ELISA kit (containing LTB4 standard, LTB4-HRP conjugate, anti-LTB4 antibody-coated plate, wash buffer, substrate, and stop solution)

-

Biological samples (e.g., plasma, BALF, cell culture supernatant)

-

Microplate reader

Procedure:

-

Prepare all reagents, samples, and standards according to the kit manufacturer's instructions.

-

Add a specific volume of standard or sample to the appropriate wells of the antibody-coated microplate.

-

Add the LTB4-HRP conjugate to each well.

-

Incubate the plate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate in the dark for the recommended time (e.g., 30 minutes).

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of LTB4 in the samples by comparing their absorbance to the standard curve.

PGP Quantification by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of PGP in complex biological matrices.

Materials:

-

LC-MS/MS system

-

C18 reverse-phase HPLC column

-

PGP standard and stable isotope-labeled internal standard (e.g., 13C, 15N-labeled PGP)

-

Solvents for mobile phase (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

-

Sample preparation reagents (e.g., protein precipitation solvent like acetonitrile)

Procedure:

-

Sample Preparation:

-

Thaw biological samples (e.g., sputum, plasma) on ice.

-

Add a known amount of the internal standard to each sample.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate PGP from other components using a gradient elution on the C18 column.

-

Detect and quantify PGP and its internal standard using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve by plotting the peak area ratio of PGP to the internal standard against the concentration of the PGP standards.

-

Determine the concentration of PGP in the samples from the standard curve.

-

LTA4H Protein Detection by Western Blot

Principle: Western blotting is used to detect and semi-quantify the amount of LTA4H protein in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for LTA4H

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-LTA4H antibody overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensity to determine the relative amount of LTA4H protein.

-

Therapeutic Implications and Future Directions

The dual and opposing roles of LTA4H present a significant challenge for the development of therapeutics targeting this enzyme.[4] Broad-spectrum LTA4H inhibitors that block both the epoxide hydrolase and aminopeptidase activities may have limited efficacy or even detrimental effects by preventing the degradation of the pro-inflammatory mediator PGP.[5]

Future drug development efforts should focus on designing selective inhibitors that specifically target the pro-inflammatory epoxide hydrolase activity while preserving or even enhancing the anti-inflammatory aminopeptidase function.[6] Such a strategy could offer a more nuanced and effective approach to treating inflammatory diseases where both the LTB4 and PGP pathways are implicated.

Furthermore, a deeper understanding of the regulation of LTA4H expression and the subcellular localization of its dual activities in different cell types and disease states will be crucial for the development of next-generation anti-inflammatory therapies.

Conclusion

Leukotriene A4 Hydrolase is a fascinating enzyme with a paradoxical role in the intricate network of inflammatory pathways. Its ability to both produce a potent pro-inflammatory mediator and degrade a key chemoattractant underscores the complexity of the inflammatory response. For researchers and drug developers, a thorough understanding of this dual functionality, supported by robust quantitative data and well-defined experimental protocols, is essential for advancing our knowledge of inflammatory diseases and for designing novel and effective therapeutic interventions. This technical guide provides a solid foundation for these endeavors, highlighting the critical importance of considering the complete functional profile of LTA4H in the pursuit of new treatments for inflammatory disorders.

References

- 1. Binding of Pro-Gly-Pro at the active site of leukotriene A4 hydrolase/aminopeptidase and development of an epoxide hydrolase selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leukotriene A4 hydrolase as a target for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 4. A critical role for LTA4H in limiting chronic pulmonary neutrophilic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. LTA4H protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 9. Blocking Macrophage Leukotriene B4 Prevents Endothelial Injury and Reverses Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LTA4H regulates cell cycle and skin carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 12. Human Blood Resource - LTA4H - The Human Protein Atlas [proteinatlas.org]

- 13. Expression of 5-lipoxygenase and leukotriene A4 hydrolase in human atherosclerotic lesions correlates with symptoms of plaque instability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Increased leukotriene B4 plasma concentration in type 2 diabetes individuals with cardiovascular autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Leukotriene B4 Levels in Human Atherosclerotic Plaques and Abdominal Aortic Aneurysms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. N-α-PGP and PGP, potential biomarkers and therapeutic targets for COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bmjopen.bmj.com [bmjopen.bmj.com]

- 20. genecards.org [genecards.org]

The Early Discovery and Development of JNJ-26993135: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26993135 is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. LTA4H catalyzes the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and other immune cells.[1] By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby mitigating the pro-inflammatory response. This technical guide provides a comprehensive overview of the early discovery and development of this compound, detailing its pharmacological properties, the experimental protocols used for its characterization, and the underlying signaling pathways.

Pharmacological Profile of this compound

The inhibitory activity of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

| Parameter | Value | Assay System |

| IC50 | 10 nM | Recombinant Human LTA4H (epoxide hydrolase and aminopeptidase activities) |

| IC50 | 339 nM | Ex vivo LTB4 production in murine whole blood |

Table 1: In Vitro and Ex Vivo Inhibitory Activity of this compound

| Model | Parameter | Value |

| Arachidonic Acid-Induced Ear Inflammation (Murine) | ED50 (Neutrophil Influx) | 1-3 mg/kg |

| Arachidonic Acid-Induced Ear Inflammation (Murine) | ED50 (Ear Edema) | 1-3 mg/kg |

Table 2: In Vivo Efficacy of this compound

Key Signaling Pathway

This compound exerts its anti-inflammatory effects by directly targeting the leukotriene biosynthetic pathway. The following diagram illustrates the central role of LTA4H and the mechanism of action of this compound.

Caption: Leukotriene B4 Biosynthesis Pathway and Inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies employed in the early characterization of this compound.

Synthesis of this compound (1-[4-(benzothiazol-2-yloxy)-benzyl]-piperidine-4-carboxylic acid)

While a specific, detailed synthesis protocol for this compound is not publicly available in peer-reviewed literature, the general synthesis of related benzothiazole derivatives can be inferred from patent literature. A plausible synthetic route would involve the following key steps:

-

Synthesis of the Benzothiazole Core: Reaction of an appropriately substituted 2-aminophenol with a carbonyl sulfide or a related reagent to form the benzothiazol-2-one ring system.

-

Formation of the Ether Linkage: Williamson ether synthesis between the hydroxyl group of the benzothiazole core and a suitably protected 4-(halomethyl)benzoic acid derivative.

-

Piperidine Ring Introduction: Reductive amination of a piperidone derivative with the benzothiazole-benzylamine intermediate.

-

Final Deprotection and Isolation: Removal of any protecting groups to yield the final carboxylic acid product, followed by purification by chromatography or recrystallization.

Recombinant Human LTA4H Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant human LTA4H.

Materials:

-

Recombinant human LTA4H enzyme

-

Leukotriene A4 (LTA4) substrate

-

This compound

-

Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

-

Quenching solution (e.g., methanol containing an internal standard)

-

LC-MS/MS system for LTB4 quantification

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the this compound stock solution to obtain a range of test concentrations.

-

In a microplate, add the recombinant human LTA4H enzyme to the assay buffer.

-

Add the diluted this compound solutions or vehicle control to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the LTA4 substrate to each well.

-

Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 37°C.

-

Terminate the reaction by adding the quenching solution.

-

Analyze the samples by LC-MS/MS to quantify the amount of LTB4 produced.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Murine Model of Arachidonic Acid-Induced Ear Inflammation

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

Materials:

-

Male BALB/c mice (or other suitable strain)

-

Arachidonic acid (AA) solution in acetone

-

This compound formulated for oral administration

-

Vehicle control

-

Micrometer for ear thickness measurement

-

Myeloperoxidase (MPO) assay kit for quantifying neutrophil influx

Procedure:

-

Dose mice orally with either vehicle or varying concentrations of this compound.

-

After a specified pre-treatment time (e.g., 1 hour), apply a solution of arachidonic acid to the inner and outer surfaces of one ear of each mouse. The contralateral ear receives the vehicle (acetone) alone.

-

At a predetermined time point after AA application (e.g., 1-2 hours), measure the thickness of both ears using a micrometer. The difference in thickness between the AA-treated and vehicle-treated ears represents the ear edema.

-

After the final measurement, euthanize the animals and collect ear biopsies.

-

Homogenize the ear tissue and measure the myeloperoxidase (MPO) activity, a marker of neutrophil accumulation, using a commercially available kit.

-

Calculate the percent inhibition of ear edema and MPO activity for each dose of this compound and determine the ED50 values.

Zymosan-Induced Peritonitis in Mice

Objective: To assess the effect of this compound on leukocyte infiltration in a model of acute inflammation.[2][3][4]

Materials:

-

Male BALB/c mice

-

Zymosan A from Saccharomyces cerevisiae

-

This compound formulated for oral or intraperitoneal administration

-

Vehicle control

-

Phosphate-buffered saline (PBS) containing EDTA for peritoneal lavage

-

FACS buffer and antibodies for leukocyte staining

-

Flow cytometer

Procedure:

-

Administer this compound or vehicle to the mice.

-

After the appropriate pre-treatment period, induce peritonitis by intraperitoneal injection of a zymosan A suspension.[2][3]

-

At a specified time after zymosan injection (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing a known volume of cold PBS-EDTA.[2]

-

Collect the peritoneal lavage fluid and determine the total number of leukocytes using a hemocytometer or an automated cell counter.

-

For differential cell counts, stain the cells with specific antibodies against leukocyte markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages) and analyze by flow cytometry.

-

Calculate the reduction in the number of infiltrating leukocytes, particularly neutrophils, in the this compound-treated groups compared to the vehicle control group.

Discovery Workflow

The discovery of this compound likely followed a structured drug discovery and development process, as illustrated in the workflow diagram below.

Caption: A Representative Drug Discovery Workflow for this compound.

Conclusion

This compound is a potent and selective LTA4H inhibitor that has demonstrated significant anti-inflammatory activity in preclinical models. Its mechanism of action, centered on the inhibition of LTB4 production, makes it a promising candidate for the treatment of inflammatory diseases. The data and protocols summarized in this technical guide provide a foundational understanding of the early-stage research and development of this compound for scientists and professionals in the field of drug discovery. Further investigation into the clinical efficacy and safety of this compound and related compounds is warranted.

References

JNJ-26993135: A Technical Guide to a Potent Leukotriene A4 Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-26993135 is a potent and selective small molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). By targeting LTA4H, this compound effectively suppresses the production of LTB4, offering a promising therapeutic strategy for a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 1-[4-(1,3-benzothiazol-2-yloxy)benzyl]piperidine-4-carboxylic acid, is a complex organic molecule with a molecular formula of C20H20N2O3S.[1] Its chemical structure is characterized by a central piperidine-4-carboxylic acid moiety linked to a benzyl group, which in turn is substituted with a benzothiazol-2-yloxy group.

Image of this compound Chemical Structure: (A 2D chemical structure image of this compound would be placed here in a real document)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Formula | C20H20N2O3S | [1] |

| Molecular Weight | 368.45 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO | [2] |

| Storage Conditions | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark environment. | [1] |

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-[4-(1,3-benzothiazol-2-yloxy)benzyl]piperidine-4-carboxylic acid | [1] |

| SMILES | O=C(O)C1CCN(Cc2ccc(Oc3nc4ccccc4s3)cc2)CC1 | [1] |

| CAS Number | 841202-16-2 | [1] |

Mechanism of Action: Inhibition of Leukotriene A4 Hydrolase

This compound exerts its anti-inflammatory effects by selectively inhibiting the enzyme leukotriene A4 hydrolase (LTA4H).[2] LTA4H is a bifunctional zinc metalloenzyme that plays a critical role in the leukotriene biosynthesis pathway.[3][4] It catalyzes the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells.[3][5]

By inhibiting LTA4H, this compound blocks the production of LTB4, thereby reducing the recruitment of inflammatory cells to sites of inflammation.[5] This targeted approach avoids the broader effects of less specific anti-inflammatory agents.

Leukotriene Biosynthesis Pathway and the Role of this compound

The following diagram illustrates the leukotriene biosynthesis pathway and the point of intervention for this compound.

Caption: The leukotriene biosynthesis pathway and the inhibitory action of this compound on LTA4H.

In Vitro and In Vivo Efficacy

The inhibitory activity of this compound has been quantified in various experimental settings.

| Assay Type | Target | Species | Potency (IC50) | Source |

| Epoxide Hydrolase Activity | Recombinant LTA4H | Human | 10 nM | [2] |

| Aminopeptidase Activity | Recombinant LTA4H | Human | 10 nM | [2] |

| ex vivo LTB4 Production | Whole Blood | Not Specified | 339 nM | [2] |

In preclinical models, this compound has demonstrated dose-dependent inhibition of neutrophil influx and ear edema in a murine model of arachidonic acid-induced ear inflammation, with an ED50 of 1-3 mg/kg.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for evaluating the activity of this compound.

In Vitro Leukotriene A4 Hydrolase (LTA4H) Inhibition Assay

This protocol describes a typical enzymatic assay to determine the inhibitory effect of this compound on the epoxide hydrolase activity of LTA4H.[6]

Workflow Diagram:

Caption: Workflow for a typical in vitro LTA4H inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, for example, 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA.[6]

-

LTA4H Enzyme: Dilute recombinant human LTA4H to the desired concentration in the assay buffer.

-

This compound: Prepare a stock solution in DMSO and create serial dilutions to the desired test concentrations.

-

LTA4 Substrate: Freshly prepare Leukotriene A4 (LTA4) by hydrolyzing LTA4 methyl ester in a degassed alkaline solution (e.g., 50 mM NaOH in cold acetone) under an inert atmosphere.[6]

-

-

Assay Procedure:

-

In a reaction vessel, combine the LTA4H enzyme solution with either this compound at various concentrations or the vehicle (DMSO) as a control.

-

Pre-incubate the mixture for approximately 15 minutes at 37°C.[6]

-

Initiate the enzymatic reaction by adding the freshly prepared LTA4 substrate.

-

Incubate for a defined period, typically 10 minutes, at 37°C.[6]

-

-

Termination and Analysis:

-

Stop the reaction, for instance, by diluting the reaction mixture 20-fold with the assay buffer.[6]

-

Quantify the amount of LTB4 produced using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or an enzyme-linked immunosorbent assay (ELISA).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

In Vivo Arachidonic Acid-Induced Mouse Ear Edema Model

This in vivo model is used to assess the anti-inflammatory activity of this compound in a living organism.

Workflow Diagram:

Caption: Experimental workflow for the arachidonic acid-induced mouse ear edema model.

Detailed Protocol:

-

Animal Handling and Dosing:

-

Use an appropriate strain of mice (e.g., CD-1 or BALB/c).

-

Administer this compound or the vehicle control to the mice via the desired route (e.g., oral gavage) at a predetermined time before the inflammatory challenge.

-

-

Induction of Ear Edema:

-

Apply a solution of arachidonic acid in a suitable solvent (e.g., acetone or ethanol) to the surface of one or both ears of each mouse.

-

-

Assessment of Edema:

-

At a specific time point after the application of arachidonic acid (e.g., 1-2 hours), humanely euthanize the mice.

-

Measure the extent of edema. This can be done by measuring the thickness of the ear using a digital caliper or by taking a biopsy punch of a defined area from both the treated and untreated ears and measuring their weights.

-

-

Data Analysis:

-

The degree of edema is calculated as the difference in thickness or weight between the arachidonic acid-treated ear and the vehicle-treated or untreated ear.

-

The percentage of inhibition of edema by this compound is calculated by comparing the edema in the treated group to that in the control group.

-

Conclusion

This compound is a well-characterized and highly effective inhibitor of leukotriene A4 hydrolase. Its potent and selective mechanism of action makes it a valuable tool for research into the role of leukotriene B4 in inflammatory processes and a potential lead compound for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound|JNJ26993135 [dcchemicals.com]

- 3. atsjournals.org [atsjournals.org]

- 4. Leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 6. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-26993135: A Technical Guide for Basic Research in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-26993135 is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. By targeting LTA4H, this compound effectively blocks the production of leukotriene B4 (LTB4), a powerful chemoattractant and activator of leukocytes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers investigating the role of the LTB4 pathway in inflammation and for professionals involved in the development of novel anti-inflammatory therapeutics.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by specifically inhibiting the enzyme leukotriene A4 hydrolase (LTA4H). LTA4H is a key enzyme in the biosynthesis of LTB4, a potent pro-inflammatory lipid mediator derived from arachidonic acid. The enzyme possesses two distinct catalytic activities: an epoxide hydrolase activity that converts LTA4 to LTB4, and an aminopeptidase activity. This compound has been shown to inhibit both the epoxide hydrolase and aminopeptidase functions of LTA4H.[1] By blocking the epoxide hydrolase activity, this compound effectively suppresses the production of LTB4, thereby reducing neutrophil influx and subsequent inflammation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo potency data for this compound.

Table 1: In Vitro Inhibition of LTA4H

| Assay Type | Target | Species | IC50 (nM) |

| Enzyme Activity | Recombinant LTA4H (epoxide hydrolase and aminopeptidase) | Human | 10 |

| LTB4 Production (ex vivo) | Whole Blood | Human | 339 |

Table 2: In Vivo Efficacy in a Murine Model of Inflammation

| Animal Model | Endpoint | Route of Administration | ED50 (mg/kg) |

| Arachidonic Acid-Induced Ear Edema | Inhibition of Neutrophil Influx | Not Specified | 1-3 |

| Arachidonic Acid-Induced Ear Edema | Inhibition of Ear Edema | Not Specified | 1-3 |

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Experimental Protocols

Recombinant Human LTA4H Inhibition Assay

-

Objective: To determine the in vitro potency of this compound against the epoxide hydrolase and aminopeptidase activities of recombinant human LTA4H.

-

Enzyme Source: Purified recombinant human LTA4H.

-

Substrate (Epoxide Hydrolase): Leukotriene A4 (LTA4).

-

Substrate (Aminopeptidase): A suitable fluorogenic or chromogenic peptide substrate.

-

Assay Buffer: A suitable buffer system (e.g., Tris-HCl or phosphate buffer) at physiological pH.

-

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate, add the recombinant LTA4H enzyme to each well.

-

Add the this compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate (LTA4 for epoxide hydrolase or peptide substrate for aminopeptidase).

-

Monitor the reaction progress by measuring the formation of the product (LTB4 or the cleaved peptide product) over time using an appropriate detection method (e.g., HPLC-UV for LTB4, fluorescence or absorbance for peptide cleavage).

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Ex Vivo LTB4 Production in Human Whole Blood

-

Objective: To assess the potency of this compound in a more physiologically relevant matrix by measuring the inhibition of LTB4 production in human whole blood.

-

Blood Source: Freshly drawn human whole blood from healthy volunteers.

-

Stimulus: A calcium ionophore such as A23187 to stimulate LTB4 synthesis.

-

Procedure:

-

Prepare a range of concentrations of this compound.

-

Aliquot the whole blood into tubes.

-

Add the different concentrations of this compound to the blood samples and incubate for a specified time at 37°C.

-

Add the calcium ionophore A23187 to stimulate LTB4 production and incubate for another defined period.

-

Stop the reaction by adding a suitable quenching agent and/or by placing the samples on ice.

-

Centrifuge the samples to separate the plasma.

-

Extract LTB4 from the plasma using a solid-phase extraction (SPE) method.

-

Quantify the LTB4 levels using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).

-

Calculate the IC50 value by plotting the percentage of LTB4 inhibition against the this compound concentration.

-

In Vivo Murine Model of Arachidonic Acid-Induced Ear Inflammation

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in an acute model of inflammation.

-

Animal Model: Male or female mice (e.g., BALB/c or C57BL/6).

-

Inflammatory Agent: Arachidonic acid (AA) dissolved in a suitable vehicle (e.g., acetone).

-

Procedure:

-

Administer this compound or vehicle control to the mice via a specified route (e.g., oral gavage).

-

After a defined pre-treatment period, topically apply a solution of arachidonic acid to the inner and outer surfaces of one ear of each mouse. The contralateral ear receives the vehicle alone.

-

After a set time (e.g., 1-2 hours), euthanize the mice.

-

Measure the ear swelling (edema) by comparing the weight of a standard-sized punch biopsy taken from the AA-treated ear and the vehicle-treated ear.

-

To assess neutrophil influx, homogenize the ear tissue and measure the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, using a colorimetric assay.

-

Calculate the dose-dependent inhibition of ear edema and MPO activity to determine the ED50 value.

-

Experimental Workflow

The following diagram outlines the general workflow for evaluating a potential LTA4H inhibitor like this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the LTA4H/LTB4 pathway in a wide range of inflammatory conditions. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies aimed at elucidating the biological consequences of LTA4H inhibition. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments to further explore the therapeutic potential of targeting this key inflammatory pathway.

References

Unraveling the Selectivity of JNJ-26993135: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

JNJ-26993135 has been identified as a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). This document provides a comprehensive technical guide to the selectivity profile of this compound, detailing its inhibitory activity, the experimental protocols used for its characterization, and the relevant signaling pathways.

Core Activity and Selectivity Profile

This compound demonstrates high-affinity binding and potent inhibition of leukotriene A4 hydrolase. Its selectivity is highlighted by its focused activity on LTA4H with minimal impact on other key enzymes in the arachidonic acid cascade.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through various in vitro and ex vivo assays. The key findings are summarized in the table below.

| Target | Assay Type | Species | IC50 | Reference |

| Leukotriene A4 Hydrolase (LTA4H) | Recombinant Enzyme Assay | Human | ~10 nM | [1] |

| Leukotriene B4 (LTB4) Production | ex vivo Whole Blood Assay | Murine | 339 nM | [2] |

This compound inhibits both the epoxide hydrolase and aminopeptidase activities of LTA4H.[1][2] Furthermore, it has been shown to selectively inhibit the production of LTB4 without significantly affecting the production of cysteinyl leukotrienes (LTC4), lipoxin A4, or prostaglandin E2 (PGE2).[2] This selectivity is crucial as it suggests a targeted anti-inflammatory effect by specifically reducing LTB4 levels.

Signaling Pathway Modulation

This compound exerts its effect by intervening in the arachidonic acid metabolic pathway, specifically targeting the conversion of leukotriene A4 to leukotriene B4.

Experimental Protocols

The following sections detail the methodologies employed to characterize the inhibitory activity of this compound.

Recombinant Human LTA4H Inhibition Assay

This in vitro assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified LTA4H.

Methodology:

-

Enzyme and Compound Preparation: Purified recombinant human LTA4H is pre-incubated with varying concentrations of this compound.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, leukotriene A4.

-

Detection: The formation of the product, leukotriene B4, is measured using a suitable analytical method, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The concentration of this compound that inhibits 50% of the LTA4H activity (IC50) is determined by plotting the enzyme activity against the inhibitor concentration.

ex vivo LTB4 Production Assay in Whole Blood

This assay assesses the ability of this compound to inhibit LTB4 production in a more physiologically relevant environment.

Methodology:

-

Blood Collection: Whole blood is collected from the test subjects (e.g., mice).

-

Compound Incubation: The blood samples are incubated with different concentrations of this compound.

-

Stimulation: LTB4 production is stimulated by adding a calcium ionophore (e.g., A23187) or another suitable agonist.

-

Measurement: The levels of LTB4 in the plasma or serum are quantified using ELISA.

-

IC50 Determination: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in LTB4 production compared to the vehicle-treated control.

Conclusion

This compound is a potent and selective inhibitor of leukotriene A4 hydrolase, effectively reducing the production of the pro-inflammatory mediator LTB4. Its high selectivity for LTA4H over other enzymes in the arachidonic acid pathway suggests a targeted mechanism of action with the potential for a favorable safety profile. The experimental protocols outlined in this guide provide a basis for the continued investigation and understanding of this and similar compounds in the field of anti-inflammatory drug discovery.

References

JNJ-26993135: A Potent and Selective Inhibitor of Leukotriene B4 Production

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of JNJ-26993135, a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H). By targeting LTA4H, this compound effectively blocks the production of leukotriene B4 (LTB4), a key pro-inflammatory mediator implicated in a variety of inflammatory diseases. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of LTA4H inhibition.

Introduction to Leukotriene B4 and its Role in Inflammation

Leukotriene B4 (LTB4) is a powerful lipid mediator synthesized from arachidonic acid by various immune cells, particularly neutrophils.[1] Its production is initiated by the enzyme 5-lipoxygenase (5-LOX) and culminates in the conversion of leukotriene A4 (LTA4) to LTB4 by the enzyme leukotriene A4 hydrolase (LTA4H).[1] LTB4 is a potent chemoattractant for neutrophils, eosinophils, and monocytes, playing a crucial role in the recruitment of these cells to sites of inflammation.[1] Beyond its chemotactic properties, LTB4 stimulates the release of pro-inflammatory cytokines and other mediators, thereby amplifying and sustaining the inflammatory response.[1] Elevated levels of LTB4 have been documented in numerous inflammatory conditions, suggesting that inhibition of its synthesis is a promising therapeutic strategy.[1]

This compound: Mechanism of Action

This compound is a selective inhibitor of leukotriene A4 hydrolase (LTA4H). LTA4H is a bifunctional zinc enzyme that catalyzes the final step in the biosynthesis of LTB4. By specifically binding to and inhibiting the enzymatic activity of LTA4H, this compound prevents the conversion of LTA4 to LTB4. This targeted inhibition leads to a significant reduction in the production of the pro-inflammatory mediator LTB4, without affecting the synthesis of other eicosanoids such as cysteinyl leukotrienes (LTC4), lipoxin A4, or prostaglandins (PGE2). This selectivity is a key feature of this compound, potentially minimizing off-target effects.

Signaling Pathway of LTB4 Production and Inhibition by this compound

Quantitative Data on the Efficacy of this compound

The inhibitory potency of this compound has been evaluated in both enzymatic and cellular assays, as well as in a preclinical animal model of inflammation. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibition of LTA4H and LTB4 Production

| Parameter | Assay Type | System | IC50 Value |

| LTA4H Inhibition | Enzymatic Assay | Recombinant Human LTA4H | 10 nM |

| LTB4 Production | Cellular Assay | Ex vivo human whole blood | 339 nM |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Efficacy in a Murine Model of Inflammation

| Model | Parameter | Route of Administration | ED50 Value |

| Arachidonic Acid-Induced Ear Edema | Neutrophil Influx | Oral | 1-3 mg/kg |

| Arachidonic Acid-Induced Ear Edema | Ear Edema | Oral | Not explicitly stated |

ED50 (Median effective dose) is the dose that produces a therapeutic response in 50% of the population that takes it.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on established and widely used methods in the field.

In Vitro LTA4H Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound on recombinant human LTA4H.

Principle: The enzymatic activity of LTA4H is measured by quantifying the production of LTB4 from the substrate LTA4. The inhibitory effect of this compound is determined by measuring the reduction in LTB4 formation in the presence of the compound.

Materials:

-

Recombinant human LTA4H

-

Leukotriene A4 (LTA4)

-

This compound

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Quenching solution (e.g., methanol)

-

Internal standard for LC-MS/MS analysis (e.g., PGB2)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in the assay buffer to create a range of test concentrations.

-

In a microtiter plate, add the recombinant human LTA4H enzyme to the assay buffer containing the different concentrations of this compound or vehicle control.

-

Pre-incubate the enzyme with the compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate, LTA4.

-

Allow the reaction to proceed for a defined period (e.g., 30 seconds).

-

Stop the reaction by adding a quenching solution (e.g., ice-cold methanol) containing an internal standard.

-

Analyze the samples for LTB4 concentration using a validated LC-MS/MS method.

-

Calculate the percent inhibition of LTA4H activity for each concentration of this compound.

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.

Experimental Workflow: In Vitro LTA4H Inhibition Assay

Ex Vivo LTB4 Production in Human Whole Blood

Objective: To assess the inhibitory effect of this compound on LTB4 production in a more physiologically relevant system.